Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

概要

説明

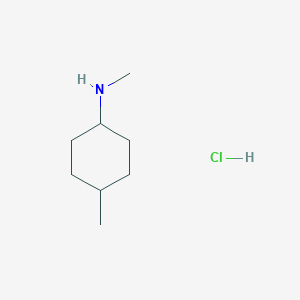

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of a methyl group attached to the cyclohexyl ring, which is further substituted with an amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce trans-4-methylcyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

化学反応の分析

Catalytic Reactions

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is known to enhance the yield and selectivity of desired products in several reactions:

-

Amine Reactions : It can participate in nucleophilic substitution reactions where it reacts with electrophiles, forming new amine derivatives.

-

Isocyanate Formation : The compound can be used in the synthesis of isocyanates through reaction with carbon dioxide under alkaline conditions, a process that typically involves the use of dewatering agents like phosphorous oxychloride or vanadium pentoxide .

Reaction Conditions

The reactions involving this compound typically require controlled conditions:

-

Temperature : Most reactions are conducted at temperatures ranging from room temperature to 60 °C.

-

Solvents : Common solvents used include acetonitrile, ether, and chloroform, which facilitate the dissolution of reactants and improve reaction efficiency.

Reaction Yield Data

The following table summarizes the yields obtained from different synthesis methods involving this compound:

| Synthesis Method | Yield (%) | GC Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| From trans-4-Methylcyclohexyl Formic Acid (Method 1) | 85.2 | 99.8 | 99.7 |

| From trans-4-Methylcyclohexyl Formic Acid (Method 2) | 85.3 | 99.6 | 99.7 |

| From trans-4-Methylcyclohexyl Formic Acid (Method 3) | 85.4 | 99.7 | 99.7 |

| From trans-4-Methylcyclohexyl Formic Acid (Method 4) | 85.1 | 99.7 | 99.1 |

Reaction Mechanisms

The mechanisms by which this compound facilitates reactions include:

-

Nucleophilic Attack : The amine group acts as a nucleophile, attacking electrophilic centers in substrates.

-

Transition State Stabilization : The compound stabilizes the transition state during chemical transformations, reducing the energy barrier for the reaction to occur.

科学的研究の応用

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride involves its interaction with specific molecular targets. As a spermidine synthase inhibitor, it interferes with the polyamine biosynthesis pathway, leading to altered cellular functions. This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

類似化合物との比較

Similar Compounds

Trans-4-methylcyclohexylamine: Similar structure but lacks the methyl group on the amine.

Trans-4-methylcyclohexanol: Similar structure but contains a hydroxyl group instead of an amine.

Trans-4-methylcyclohexyl isocyanate: Contains an isocyanate group instead of an amine.

Uniqueness

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit spermidine synthase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride, commonly referred to as trans-4-methylcyclohexylamine hydrochloride, is an organic compound notable for its biological activity and application in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN·HCl

- Molecular Weight : 149.66 g/mol

- CAS Number : 33483-65-7

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 149.3 ± 8.0 °C at 760 mmHg

- Flash Point : 26.7 ± 0.0 °C

This compound acts primarily as a catalyst in various chemical reactions, facilitating the formation of specific molecular structures. It interacts with substrates at the molecular level, stabilizing the transition state and lowering the activation energy required for reactions to proceed. This mechanism enhances the yield and selectivity of target compounds in synthetic processes, making it a valuable intermediate in drug development and chemical synthesis .

Antimicrobial Properties

Recent studies have indicated that trans-4-methylcyclohexylamine demonstrates significant antimicrobial activity. For instance, it has been identified as a potential inhibitor of enzymes related to Trypanosoma cruzi, the causative agent of Chagas disease. This suggests its utility in developing therapeutic agents targeting parasitic infections .

Pharmaceutical Applications

Trans-4-methylcyclohexylamine hydrochloride is a key intermediate in synthesizing glimepiride, a medication used to treat type II diabetes. The compound's purity and isomeric composition are critical for ensuring the efficacy and safety of the final drug product . The synthesis process emphasizes obtaining high purity levels (>95%) of the trans isomer while minimizing cis isomer content, which can affect pharmacological outcomes .

Case Studies and Research Findings

- Synthesis and Purification :

- Antitubercular Activity :

- Toxicological Assessments :

Data Table: Summary of Biological Activity and Applications

| Property | Description |

|---|---|

| Biological Activity | Antimicrobial (e.g., T. cruzi inhibitor) |

| Pharmaceutical Use | Intermediate for glimepiride synthesis |

| Purity Requirement | >95% trans isomer content |

| Synthesis Yield | Approximately 44% from crystallization methods |

| Toxicological Concerns | Potential nitrosamine formation |

特性

IUPAC Name |

N,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWKSPPKXWOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229007-16-3 | |

| Record name | N,4-dimethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。